Cohulupone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGPOIWNGKXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338669 | |
| Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-34-5 | |
| Record name | Cohulupone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohulupone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Formation Pathways of Cohulupone
Presence in Humulus lupulus L. and Derived Extracts
Cohulupone is present in Humulus lupulus L., particularly in the lupulin glands of the hop cones. plos.orgnih.govplos.org It has been identified in hydroethanolic extracts of hops. scielo.br Studies analyzing the metabolic profiles of wild hops have identified this compound as one of the twelve key metabolites present in leaf extracts. plos.orgnih.govplos.org this compound has also been found in hop pellets and hot trub, a solid waste product of the brewing process. nih.govresearchgate.net
Mechanisms of Endogenous this compound Formation
This compound is primarily formed through the oxidation of hop -acids, specifically colupulone (B1216029). beerandbrewing.comishs.orgactahort.org This oxidative degradation is a significant pathway for the formation of hulupones, a group of compounds that includes this compound. beerandbrewing.comishs.orgactahort.orgresearchgate.net
Oxidation of Colupulone
The formation of this compound occurs through the oxidation of colupulone. scielo.brbeerandbrewing.com This process involves the incorporation of oxygen atoms into the colupulone molecule. scielo.br Under simulated brewing conditions, such as boiling in an aqueous buffer at pH 5.4, colupulone oxidizes relatively quickly, yielding products that include tricyclo oxycolupulone and tricycloperoxycolupulone. tandfonline.comugent.bersc.org The oxidation of -acids like colupulone is a key aspect of their decomposition. ishs.orgactahort.org
Role of Oxygen and Environmental Factors in Formation
Oxygen plays a crucial role in the formation of this compound through the oxidation of -acids. ishs.orgactahort.orgresearchgate.netdoaj.org This oxidation is initiated by airborne oxygen and occurs during the natural aging of hops. ishs.orgactahort.org Environmental factors, such as temperature and storage conditions, also influence the rate of hop oxidation and, consequently, the formation of oxidation products like hulupones. beerandbrewing.comresearchgate.netbarthhaas.com Higher storage temperatures and oxidative conditions accelerate the degradation of hop components, including -acids. researchgate.netbarthhaas.com
Degradation Cascades Involving Beta-Acids Leading to this compound
The formation of this compound is part of the degradation cascade of hop -acids. beerandbrewing.complos.orgishs.orgthegoodscentscompany.com -acids are prone to oxidation when exposed to oxygen, leading to the formation of several degradation products, with hulupones being a major product. researchgate.net This oxidative decomposition of -acids results in water-soluble decomposition products, including hulupones and hulupinic acid. ishs.orgactahort.org While -acids themselves have low solubility, their oxidation products, such as hulupones, are more soluble and can contribute to the characteristics of hop-derived products. beerandbrewing.comishs.orgdoaj.org The conversion of -acids to hulupones can occur during the oxidative degradation of hops during storage and also during processes like wort boiling, where high temperatures accelerate the reactivity of -acids. beerandbrewing.com
Identification of this compound Congeners and Related Oxidized Beta-Acids
This compound is a member of the hulupones, which are a set of oxidation products derived from -acid analogues. beerandbrewing.com Specifically, this compound is derived from colupulone. beerandbrewing.com Other hulupones include hulupone (B1617202), which corresponds to the oxidation product of lupulone (B1675512)/adlupulone. scielo.br Related oxidized -acids and congeners identified in hops and derived products include hulupinic acid, adhulupone, minority epoxy-hulupones, and some cyclic products. plos.orgnih.govplos.orgishs.orgactahort.org Studies have also identified tricyclo oxycolupulones and tricycloperoxycolupulones as oxidation products of colupulone. tandfonline.comugent.bersc.org
Synthetic Methodologies for Cohulupone and Analogues
Chemical Synthesis Approaches for Cohulupone
The primary method for synthesizing this compound involves the direct oxidation of colupulone (B1216029). This conversion is known to occur naturally during processes such as brewing or the aging of hops. nih.gov
Synthetic preparation of this compound has been reported through the exposure of a solution of colupulone to oxygen. One established method involves shaking a solution of colupulone in a solvent like cyclohexane (B81311) in the presence of oxygen and a reducing agent such as sodium sulphite. nih.gov This oxidative process leads to the conversion of colupulone, a cyclohexadienone derivative, into the cyclopentanetrione structure of this compound, which involves a ring contraction. While this conversion can occur during wort boiling in brewing, synthetic methods aim for controlled conditions to improve yield and purity. nih.gov
Key reagents and conditions employed in the oxidation-based synthesis of this compound from colupulone include the use of oxygen as the oxidizing agent and a solvent such as cyclohexane or methanol (B129727). nih.gov Sodium sulphite has been effectively used as a coreagent in this oxidation, facilitating the conversion. nih.gov Ascorbic acid has also been demonstrated as an alternative reducing agent in the oxygenation of colupulone in methanol, albeit with a slower oxygen uptake and a reported yield of approximately 30% after 60 hours in one instance. nih.gov The use of oxygen alone in cyclohexane has also been shown to generate this compound, along with other oxidation products.
Oxidation-Based Synthetic Routes from Colupulone
Preparation and Derivatization of this compound Analogues
The study of this compound and related compounds often involves the preparation of analogues to explore structural-activity relationships or to obtain reference standards. While specific detailed methods for the derivatization of isolated this compound are less extensively described in the provided texts, the synthesis of hulupones, which are analogues of this compound derived from lupulone (B1675512) (another β-acid), provides insight into potential synthetic strategies. Hulupone (B1617202) has been prepared by the alkylation of a related triketone. nih.gov Furthermore, studies investigating the biological activity of colupulone have involved the synthesis of colupulone analogues with modifications at both the prenyl and acyl side chains, suggesting that similar modification strategies could be applied to this compound or its precursors to generate a range of analogues. The sensitivity of these compounds to pH and oxidation needs to be carefully considered during their preparation and derivatization.
Challenges and Advancements in this compound Chemical Synthesis
The chemical synthesis and isolation of this compound and its analogues present several challenges. The inherent sensitivity of β-acids, including colupulone, to oxidation and degradation due to their structure and presence of unsaturated side chains complicates synthetic efforts and handling. nih.gov Autoxidation of colupulone can be a complex process, leading to a mixture of products beyond this compound. nih.gov Achieving high chromatographic purity of hulupones, including this compound, has historically been difficult. Early purification procedures, such as forming the sodium salt followed by acidification and extraction, were employed but sometimes still resulted in mixtures containing impurities like lupulenol. More recent advancements in separation techniques, such as preparative high-performance liquid chromatography (HPLC), have enabled the purification of this compound to high purity levels (e.g., >98%), which is crucial for detailed research and analysis. Despite these advancements, the complex nature of hop acid chemistry and the potential for side reactions remain ongoing considerations in synthetic endeavors.
Analytical Characterization and Quantification of Cohulupone
Chromatographic Techniques for Cohulupone Separation and Purity Assessment
Chromatographic methods are widely used for the separation and purity assessment of this compound, particularly in plant extracts and food products like beer.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a common technique for analyzing hop-derived compounds, including this compound. It is used for both qualitative and quantitative analysis, as well as for preparative separation to obtain pure compounds.
Studies have utilized reversed-phase HPLC with various detection methods, such as UV/DAD (Diode Array Detection) and ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry), for the analysis of hop constituents. researchgate.netnih.govnih.govscielo.br For instance, a preparative HPLC method using an Alltima C18 column with an isocratic elution of water/phosphoric acid and acetonitrile (B52724) has been employed to purify this compound, achieving a purity of over 98%. kyoto-u.ac.jp Another HPLC method for analyzing hop constituents during storage utilized a gradient elution with water/phosphoric acid containing EDTA and acetonitrile, with detection at 330 nm for hulupones, including this compound. kyoto-u.ac.jp HPLC-UV/DAD has been compared to qNMR for the analysis of bioactive compounds in hop extracts, showing comparable accuracy for quantitative data. researchgate.netresearchgate.net
Table 1 summarizes an example of HPLC conditions used for this compound purification:
| Parameter | Value |
| Column | 150 × 10 mm id, 5 µm, Alltima C18 |
| Solvent A | H₂O/H₃PO₄ (85%), 100/1 (v/v) |
| Solvent B | Acetonitrile |
| Elution | Isocratic at 60% B |
| Flow Rate | 4.7 mL/min |
| Detection | 270 nm |
| Temperature | 40 °C |
| Retention Time | 10.4 min |
| Purity Achieved | >98% |
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
UHPLC offers faster separation and higher resolution compared to traditional HPLC. It is coupled with sensitive detectors like mass spectrometers for comprehensive analysis of complex samples containing this compound and related compounds.
UHPLC-ESI-QTOF-MS (Ultra-High Performance Liquid Chromatography–Electrospray Ionization–Quadrupole-Time-of-Flight Mass Spectrometry) has been used for the characterization of compounds in food production waste extracts, where this compound was identified based on its m/z peak and characteristic fragment ions. mdpi.com UHPLC-ESI-MS/MS analysis has also been applied for the identification and quantification of metabolites in hop extracts, including this compound. researchgate.netplos.org A UHPLC system with a C18 column and a mobile phase gradient of water with formic acid and acetonitrile has been used for the separation of hop metabolites. researchgate.netplos.org
Table 2 presents UHPLC conditions used for the analysis of hop metabolites:
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (95 Å, 100 × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Ultra-purified water containing 0.1% HCOOH |
| Mobile Phase B | 98% acetonitrile containing 0.1% HCOOH |
| Flow Rate | 0.3 mL min⁻¹ |
| Injection Volume | 10 µL |
| Gradient | 0–2 min (98% A), followed by a gradient |
Spectroscopic Identification of this compound and Related Structures
Spectroscopic techniques play a vital role in confirming the identity and elucidating the structure of this compound.
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is a powerful tool for the identification of this compound based on its molecular weight and fragmentation pattern.
LC-TOF-MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) and LC-ESI-MS/MS have been used to identify this compound as a transformation product of colupulone (B1216029). nih.govacs.org this compound has been detected with an m/z peak at 317.1758 ([M-H]⁻) in negative ion mode, consistent with its molecular formula C₁₉H₂₆O₄ (although the formula C₁₉H₂₅O₄ is also mentioned in relation to the m/z peak). uni.luscielo.brmdpi.com Characteristic fragment ions at m/z 205.0863 (base peak), 203.0449, and 133.0652 have been reported for this compound using UHPLC-ESI-QTOF-MS. mdpi.com Another study reported a deprotonated ion at m/z 317.2 and fragments at m/z 247.0 and 179.1, corresponding to the loss of prenyl groups. scielo.br Predicted collision cross section (CCS) values for different this compound adducts have also been reported, which can aid in its identification using ion mobility-mass spectrometry. uni.lu
Table 3 shows reported mass spectral data for this compound:
| Ion Type | m/z | Formula | Fragments (m/z) | Source |
| Deprotonated | 317.1758 | C₁₉H₂₅O₄⁻ | 205.0863 (base peak), 203.0449, 133.0652 | mdpi.com |
| Deprotonated | 317.2 | (C₁₉O₄H₂₅)⁻ | 247.0 (base peak), 179.1 | scielo.br |
| [M-H]⁻ | 317.17582 | C₁₉H₂₅O₄⁻ | - | uni.lu |
| [M+H]⁺ | 319.19038 | C₁₉H₂₇O₄⁺ | - | uni.lu |
| [M+Na]⁺ | 341.17232 | C₁₉H₂₆O₄Na⁺ | - | uni.lu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity of a molecule, making it invaluable for structural elucidation.
1D and 2D NMR spectroscopy, such as ¹H and ¹³C NMR and 1H-1H correlation spectroscopy, have been used to elucidate the structure of this compound, particularly as a transformation product of colupulone. researchgate.netnih.govacs.orgdatapdf.com Comparing experimental NMR data with literature data is a common approach for confirming the structure of isolated compounds like this compound. researchgate.net Quantitative NMR (qNMR) has also been explored as a method for the metabolite fingerprinting of bioactive compounds in hop cones, offering a powerful technique for structural characterization and quantification. researchgate.netresearchgate.net
Quantitative Analysis of this compound in Complex Matrices
HPLC-ESI-MS/MS has been utilized for the simultaneous detection and quantitation of beta-acid transformation products, including this compound, in commercial beer samples. nih.govacs.org This method allows for the determination of this compound concentrations without extensive sample cleanup. acs.org In studies involving the purification of hulupones, including this compound, from beta-acids, HPLC analysis has been used to confirm the purity of the prepared compounds, with reported purities exceeding 95%. kyoto-u.ac.jpresearchgate.netresearchgate.net Quantitative analysis of hop constituents during storage has also been performed using HPLC, with this compound being quantified using a calibration curve of a synthesized or isolated standard. kyoto-u.ac.jp While qNMR has shown comparable accuracy to HPLC-UV/DAD for quantifying bioactive compounds in hop extracts, HPLC remains a frequently used technique for the quantitative analysis of natural products. researchgate.netresearchgate.net
Table 4 shows purity data for this compound obtained via preparative HPLC:
| Compound | Method | Purity (%) | Source |
| This compound | Preparative HPLC | >98 | kyoto-u.ac.jp |
| Hulupones | Preparative Liquid Chromatography | 92.7 | researchgate.netresearchgate.net |
Quantification in Hop Extracts
This compound can be found in hop extracts. kyoto-u.ac.jp The analysis of hop acids in hops and hop extracts has been described using methods like ion exchange chromatography. dcu.ie Supercritical carbon dioxide hop extracts, containing beta-acids, can be processed to obtain fractions where this compound may be present. kyoto-u.ac.jp Studies have also investigated the formation of this compound during the autoxidation of beta-acids in solvents like hexane (B92381), utilizing HPLC external standard analysis for quantification. dcu.ie
Quantitative analysis of bioactive compounds in hop samples has been performed using techniques such as quantitative NMR (qNMR) and chromatographic methods like UHPLC-DAD. While qNMR has shown comparable accuracy to chromatographic methods for quantifying bioactive compounds in hop extracts, the order of magnitude of the values obtained by both techniques was similar. researchgate.netresearchgate.net Complete extraction of lupulones, which are beta-acids and precursors to hulupones like this compound, from raw hops can be achieved using organic solvents such as methanol (B129727) and ethanol. researchgate.net
Quantification in Processed Products (e.g., Beer)
This compound is a transformation product of hop beta-acids, such as colupulone, formed during processes like wort boiling in beer production. nih.govacs.orgresearchgate.netx-mol.com These transformation products contribute to the bitterness of beer. nih.govresearchgate.net
HPLC-ESI-MS/MS analysis has enabled the simultaneous detection and quantification of bitter-tasting beta-acid transformation products, including this compound, in commercial beer samples without the need for sample cleanup. nih.govacs.orgresearchgate.netx-mol.com These studies have indicated notable differences in the concentrations of individual beta-acid transformation products depending on the type of beer. nih.govacs.orgresearchgate.netx-mol.com
UHPLC/Q-ToF/MS has also been used for the identification and quantification of phenolic compounds in beer, including this compound. mdpi.com Typical fragments resulting from the loss of the prenyl chain have been used for the detection of compounds like this compound and cohumulone, which belong to the alpha-acids or are related transformation products. mdpi.com
Quantification of hop bitter acids and their derivatives in processed products like surplus yeast from beer brewing has been performed using HPLC-DAD and tandem mass spectrometry (MS-MS). researchgate.netnih.gov For compounds without commercial standards, such as this compound, quantification has been carried out using calibration curves of compounds with similar maximum absorption wavelengths, like colupulone. nih.gov
Research findings indicate that this compound has a low recognition threshold for bitterness, reported as 7.9 µmol/L, imparting a short-lasting, iso-alpha-acid-like bitter impression. nih.govacs.orgresearchgate.netx-mol.com
Table 1: Analytical Methods Used for this compound Analysis
| Method | Application | Key Findings |
| HPLC-ESI-MS/MS | Quantification in beer | Simultaneous detection and quantification without sample cleanup; concentrations vary by beer type. nih.govacs.orgresearchgate.netx-mol.com |
| UHPLC/Q-ToF/MS | Identification and quantification in beer | Used for identifying and quantifying phenolic compounds, including this compound, based on fragmentation patterns. mdpi.com |
| HPLC-DAD/MS-MS | Quantification in processed products (yeast) | Method developed for quantifying hop bitter acids and derivatives; uses calibration curves of similar compounds for those without standards. researchgate.netnih.gov |
| HPLC External Standard | Quantification in hop extracts (autoxidation) | Used to quantify this compound formed during beta-acid autoxidation in hexane. dcu.ie |
| qNMR and HPLC | Quantification in hop extracts | Comparable accuracy for quantifying bioactive compounds. researchgate.netresearchgate.net |
Table 2: Recognition Threshold of this compound
| Compound | Recognition Threshold (µmol/L) | Bitter Impression |
| This compound | 7.9 nih.govacs.orgresearchgate.netx-mol.com | Short-lasting, iso-alpha-acid-like nih.govacs.orgresearchgate.netx-mol.com |
Mechanistic Investigations of Cohulupone S Biological Activities in Vitro/cellular Studies
Modulation of Immune Cell Function by Cohulupone
Research indicates that this compound and its derivatives can modulate immune cell function, particularly impacting natural killer (NK) cells. nih.govwikipedia.org
Impact on Natural Killer (NK) Cell Activity against Malignant Cell Lines
Studies have demonstrated that subfractions derived from hop pellets, containing humulinones and this compound derivatives, can stimulate natural killer (NK) cells. nih.govwikipedia.org This stimulation includes enhancing the cytolytic activity of NK cells when tested against the leukemic cell line K562 in vitro. nih.govwikipedia.org
Receptor-Mediated Activation Pathways (e.g., NKp44 Receptor)
Further mechanistic investigations into the immune-modulatory effects of this compound-containing fractions have pointed to specific receptor-mediated pathways. A subfraction rich in this compound derivatives was shown to induce the selective activation of the NKp44 receptor on NK cells at a concentration of 0.1 mg/mL. nih.govwikipedia.org The NKp44 receptor is a natural cytotoxicity receptor (NCR) that is expressed on activated human NK cells and plays a role in triggering NK cell activation. wikipedia.orgmdpi.com This activation is mediated through the association of NKp44 with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter protein DAP12, which is essential for NKp44 surface expression and downstream signaling. wikipedia.orgmdpi.com It is important to note that the observed effect on NKp44 activation was concentration-dependent, with a significantly reduced expression observed at a higher concentration of 1 mg/mL in one study. nih.govwikipedia.org
Role of this compound in Oxidative Stress Regulation
This compound has been identified as a modulator of reactive oxygen species (ROS) and an inhibitor of xanthine (B1682287) oxidase (XO) activity in cellular contexts. wikidata.orgnih.govresearchgate.netwikipedia.org
Inhibition of Xanthine Oxidase (XO) Activity
This compound has been shown to exhibit an inhibitory effect on xanthine oxidase (XO). wikidata.orgnih.govresearchgate.netwikipedia.org This activity was observed in a cellular model utilizing cisplatin-treated NTUB1 human bladder cancer cells. wikidata.orgnih.govresearchgate.net Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that can generate reactive oxygen species.
Reactive Oxygen Species (ROS) Modulation by this compound
As a triterpenoid (B12794562) natural product, this compound is characterized as a ROS modulator. wikidata.orgnih.govresearchgate.net ROS are signaling molecules involved in various cellular functions, including metabolic processes, inflammatory responses, and cell death. wikidata.orgnih.govresearchgate.net Triterpenoids, including this compound, can influence a cascade of events through ROS-mediated processes. wikidata.orgnih.govresearchgate.net While excessive ROS can lead to cellular damage and trigger apoptosis, these compounds can also possess antioxidant properties, contributing to the quenching of ROS. wikidata.orgnih.govresearchgate.net Studies on related triterpenoids have demonstrated that increased ROS production can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the intricate link between ROS modulation and cellular fate.
Influence on Cellular Homeostasis and Fate Pathways
Induction of Programmed Cell Death (e.g., Apoptosis) in Cancer Cell Models
Research indicates that this compound can influence programmed cell death pathways, such as apoptosis, in cancer cell models. A study investigating compounds from Garcinia subelliptica found that this compound, alongside β-amyrin and garcinielliptone P, showed an inhibitory effect on xanthine oxidase (XO). nih.gov While the study primarily focused on β-amyrin's effects on human bladder cancer NTUB1 cells, it noted that treatment with β-amyrin led to decreased cell viability, cell cycle arrest, and increased apoptotic cell death, mediated through increased production of reactive oxygen species (ROS). nih.govacs.org Although the direct apoptotic induction by this compound alone in this specific study was not as explicitly detailed as that of β-amyrin, its identification as an XO inhibitor and its co-occurrence with compounds showing pro-apoptotic effects in cancer cells suggest a potential role in influencing cell fate pathways. nih.govacs.org
Furthermore, a subfraction of a hexane (B92381) extract from hop pellets, containing primarily humulinones and this compound derivatives, demonstrated the ability to stimulate natural killer (NK) cells. encyclopedia.pubnih.gov This stimulation included the selective activation of the NKp44 receptor and enhanced cytolytic activity of NK cells against the leukemic K562 cell line at a concentration of 0.1 mg/mL. encyclopedia.pubnih.gov This suggests that this compound derivatives, as components of this extract, may contribute to the immune system's ability to target and induce cell death in cancer cells. encyclopedia.pubnih.gov The effect was observed to be dose-dependent, with higher concentrations (1 mg/mL) reducing NKp44 expression. encyclopedia.pubnih.gov
Hop bitter acids, including lupulone (B1675512) and colupulone (B1216029), have been shown to inhibit cancer cell growth and induce apoptosis in various human cancer cell lines. nih.govencyclopedia.pubnih.gov While this compound is an oxidative product of β-bitter acids, its specific contribution to the observed cytotoxic and apoptotic effects of complex hop extracts containing these compounds warrants further investigation. nih.govresearchgate.net
Cell Cycle Perturbations
Studies on compounds found alongside this compound have provided insights into potential mechanisms by which this compound or this compound-containing extracts might affect the cell cycle. In the study involving Garcinia subelliptica compounds, treatment of NTUB1 bladder cancer cells with β-amyrin resulted in cell cycle arrest. nih.govacs.org This effect was linked to increased ROS levels. nih.gov Given that this compound was also identified as an XO inhibitor in this context, it is plausible that it could similarly influence cellular oxidative balance and consequently impact cell cycle progression. nih.govacs.org
While direct studies focusing solely on this compound's impact on cell cycle phases are limited in the provided search results, research on other hop compounds and extracts provides relevant context. For instance, a mixture of bioactive compounds from hops was found to induce cell cycle arrest in the G2/M phase in colorectal cancer stem cells. encyclopedia.pubnih.gov Although this compound was not explicitly named as the sole compound responsible, its presence in hop extracts known to affect the cell cycle suggests a potential, albeit indirect, involvement.
Anti-inflammatory Response Pathways Targeted by this compound-Containing Extracts
Hop extracts containing this compound and its derivatives have been investigated for their anti-inflammatory properties, primarily in the context of the diverse array of bioactive compounds present in hops. These extracts have shown the ability to modulate pathways involved in inflammatory responses.
Oxidative stress is closely linked to inflammation, and compounds with antioxidant and xanthine oxidase inhibitory activities can mitigate inflammatory processes. nih.govresearchgate.net this compound has been identified as a xanthine oxidase inhibitor. nih.govacs.org Xanthine oxidase is an enzyme that can produce reactive oxygen species, and its inhibition can therefore contribute to reducing oxidative stress and subsequent inflammation. nih.govacs.orgresearchgate.net
Studies on hop extracts, which contain this compound along with other bitter acids and prenylflavonoids, have demonstrated anti-inflammatory effects through the inhibition of key signaling pathways. These pathways include NF-κB (nuclear factor kappa light chain enhancer of activated B cells), which plays a crucial role in regulating inflammatory responses. encyclopedia.pubnih.govmdpi.com Other targeted pathways include the PI3K-Akt and MAPK/ERK pathways, also implicated in cellular growth, survival, and inflammatory processes. encyclopedia.pubnih.gov While the specific contribution of this compound to the modulation of these pathways within complex hop extracts requires further dedicated study, its presence in extracts exhibiting these effects is noteworthy.
Furthermore, hop extracts containing oxidized bitter acids, such as this compound and hulupone (B1617202), have shown anti-inflammatory effects in in vitro models, such as on human chondrocytes stimulated with interleukin-1β. researchgate.net This suggests that this compound, as a component of these oxidized bitter acid fractions, may contribute to the observed anti-inflammatory activity, potentially offering therapeutic potential in inflammatory conditions like osteoarthritis. researchgate.net
Structure Activity Relationship Sar Studies Pertaining to Cohulupone
Correlating Structural Features with Biological Responses
The core structure of cohulupone, a substituted cyclopentane-1,2,4-trione with prenyl side chains, is central to its biological interactions. Studies on this compound and related compounds suggest that the presence and position of the prenyl groups, as well as the arrangement of the β-diketone system within the five-membered ring, contribute to its biological activities. For instance, this compound has been identified as a reactive oxygen species (ROS) modulator and an inhibitor of xanthine (B1682287) oxidase (XO) activity nih.govresearchgate.net. This suggests that specific features within its structure are likely involved in these enzymatic interactions or in mediating oxidative processes.
Research indicates that the structural differences between various hop bitter acids and their transformation products, like this compound, lead to variations in their biological effects researchgate.netacs.org. While specific detailed SAR data solely for this compound is less extensively documented compared to its precursors like humulones and lupulones, its presence as a transformation product implies that the structural changes occurring during processes like wort boiling significantly impact the activity profile compared to the original β-acids researchgate.netacs.org.
Comparative Analysis with Related Triterpenoids and Hop Acids
This compound shares structural similarities with other hop acids and also falls under the broader category of triterpenoids due to its isoprenoid-derived structure. Comparing the SAR of this compound with its precursors, the β-acids (e.g., colupulone), and other related compounds provides insights into the impact of structural transformations. β-acids, like colupulone (B1216029) and lupulone (B1675512), are known for their antibacterial properties, particularly against Gram-positive bacteria researchgate.net. This compound, being an oxidation product with a contracted ring structure, may exhibit altered or distinct biological activities compared to these six-membered ring β-acids scielo.brscielo.br.
Studies comparing various hop compounds have shown differential activities. For example, while xanthohumol, a prenylated chalcone (B49325) from hops, is a potent inhibitor of certain inflammatory mediators, other constituents like iso-α-acids in combination with the β-acid hulupone (B1617202) showed moderate, selective inhibitory activity acs.org. This highlights that even subtle structural differences among hop-derived compounds can lead to varied biological outcomes. This compound, with its unique five-membered ring and β-diketone system, would be expected to have an SAR profile distinct from the six-membered ring α- and β-acids and the chalcone/flavanone prenylflavonoids also found in hops scielo.brnih.gov.
Furthermore, this compound has been mentioned alongside other triterpenoids like β-Amyrin and garcinielliptone P in the context of ROS modulation and xanthine oxidase inhibition nih.govresearchgate.net. While these compounds possess different core skeletons (lupane for β-Amyrin, and complex polycyclic structures for garcinielliptone P), their shared ability to modulate ROS and inhibit XO suggests that certain functional groups or spatial arrangements present in these diverse structures, including the β-diketone system in this compound, might be key determinants of these specific biological activities. SAR studies on other triterpenoids have revealed that specific regions and appendages on the core structure are crucial for their bioactivity nih.govacs.org. Applying such principles to this compound would involve examining the contribution of its prenyl side chains and the reactive β-diketone moiety.
Computational Approaches in SAR Prediction for this compound
Computational methods, such as quantitative structure-activity relationships (QSAR), molecular docking, and machine learning techniques, are increasingly used to predict and understand the SAR of natural products. These approaches can complement experimental studies by providing insights into potential binding sites, interaction energies, and the influence of molecular descriptors on biological activity researchgate.netresearchgate.net.
For this compound, computational approaches could be employed to model its interactions with target enzymes like xanthine oxidase or other proteins involved in ROS modulation. By analyzing the electronic and steric properties of this compound and its potential derivatives, QSAR models could be developed to predict how structural modifications might affect its potency or selectivity. Molecular docking simulations could provide detailed information about how this compound fits into the active sites of target proteins and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. researchgate.net
While specific computational SAR studies focused solely on this compound are not prominently detailed in the search results, the application of these techniques to other hop compounds and triterpenoids is established researchgate.netresearchgate.netunipa.it. For example, computational analysis has been used to profile constituents potentially causing adverse effects based on structural features researchgate.net. The complex chemical nature of hop extracts, containing numerous bioactive compounds, makes computational profiling a valuable tool for prioritizing compounds for experimental SAR validation nih.gov. Applying similar computational workflows to this compound could significantly accelerate the understanding of its SAR and guide the rational design of derivatives with enhanced or targeted biological activities.
Here is a table summarizing some of the biological activities associated with this compound and related compounds, which are relevant for SAR comparisons:
| Compound | Source | Reported Activities | Relevance to this compound SAR |
| This compound | Humulus lupulus | ROS modulator, Xanthine oxidase inhibitor | Direct SAR focus |
| Colupulone | Humulus lupulus | Antibacterial (Gram-positive), PXR activator | Precursor, Structural comparison |
| Lupulone | Humulus lupulus | Antibacterial, Antioxidant, iNOS activity reduction | Related β-acid, Structural comparison |
| Hulupone | Humulus lupulus | Antioxidant, iNOS activity reduction, MCP-1 inhibition | Oxidation product, Functional comparison |
| β-Amyrin | Various plants | ROS modulator, Xanthine oxidase inhibitor | Triterpenoid (B12794562) comparison |
| Garcinielliptone P | Garcinia species | ROS modulator, Xanthine oxidase inhibitor | Triterpenoid comparison |
| Xanthohumol | Humulus lupulus | Anti-inflammatory, Antioxidant, Anticancer | Different class, Contextual comparison |
This table highlights the overlapping activities, such as ROS modulation and XO inhibition, between this compound and structurally distinct triterpenoids, suggesting common pharmacophores or interaction mechanisms that could be explored through SAR studies.
Emerging Research Areas and Future Directions for Cohulupone Studies
Exploration of Novel Biological Targets and Signaling Pathways
Current research indicates that hop compounds, including oxidized derivatives of beta-acids like cohulupone, may influence various biological pathways. Studies have shown that hop constituents can affect signaling pathways such as ERK1/2 phosphorylation, AP-1 activity, PI3K-Akt, and nuclear factor NF-κB, which are implicated in antiproliferative actions. nih.govencyclopedia.pubresearchgate.net Further research is needed to specifically identify the direct targets of this compound within these complex networks and to uncover novel pathways it may modulate. For instance, while other hop bitter acids and prenylflavonoids have been linked to specific activities like activating PPAR-g or increasing β-amyloid phagocytosis, the precise interactions of this compound require dedicated investigation. nih.gov Triterpenoids, a class of compounds that includes structures related to this compound, are known to modulate reactive oxygen species (ROS), impacting cellular signaling and potentially influencing cell fate through mechanisms like apoptosis, autophagy, and ferroptosis. acs.org Exploring this compound's role in ROS modulation and its downstream effects on these cellular processes represents a promising research avenue.
Development of Advanced Analytical Techniques for Comprehensive Profiling
Accurate and comprehensive analysis of this compound in complex matrices like hop extracts and biological samples is crucial for understanding its properties and behavior. While methods for analyzing hop bitter acids and their oxidation products, including hulupones and humulinones, have been developed using techniques like HPLC, further advancements are needed for detailed profiling of this compound. researchgate.netsemanticscholar.org Techniques such as HPLC-PDA-ESI/HRMS and MS/MS have been employed to identify bitter acid oxides. researchgate.net The application of advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed "fingerprints" or chromatographic profiles of hop compounds, enabling better characterization and quantification of this compound alongside other metabolites. plos.orgunivpm.it Future efforts should focus on developing highly sensitive and selective analytical methods specifically tailored for this compound, potentially utilizing techniques like high-resolution mass spectrometry and advanced chromatographic separations to enable comprehensive profiling in various sample types.
Research into Synergistic Effects with Other Phytochemicals
Hops contain a diverse array of phytochemicals, and their biological effects are often attributed to synergistic interactions between these compounds. nih.govencyclopedia.pubnuevo-group.com Research has shown that combinations of hop constituents or hop extracts with other plant essences can exhibit enhanced effects, such as improved sedative activity or increased antimicrobial action when combined with antibiotics. nih.govencyclopedia.pub A subfraction of a hexane (B92381) extract from hop pellets, primarily containing humulinones and this compound derivatives, has been shown to stimulate natural killer (NK) cells and enhance their cytolytic activity. nih.gov Future research should investigate the synergistic potential of isolated this compound with other hop compounds (e.g., alpha-acids, beta-acids, prenylflavonoids) and phytochemicals from other sources. Understanding these interactions is vital for developing multi-component formulations with optimized biological activities. Synergistic effects can involve mechanisms such as protecting active substances from degradation, facilitating their penetration across cell membranes, enhancing bioavailability, or modulating drug resistance mechanisms. nuevo-group.com
Elucidation of Complete Biosynthetic Routes and Genetic Control
This compound is an oxidized derivative of beta-acids found in hops, primarily produced in the lupulin glands of the female inflorescences. plos.orgnih.gov While the biosynthesis of major hop compounds like alpha-acids and prenylated flavonoids has been studied, the complete biosynthetic pathway leading specifically to this compound and its genetic regulation are areas requiring further investigation. plos.orgnih.gov Studies have shown that hop genotype significantly influences the metabolic profile, including the content of beta-acids and their oxidized derivatives like this compound. plos.orgnih.gov Genetic markers, such as specific alleles of WRKY1 and CHSH1 genes, have been linked to variations in the content of specialized metabolites in hops, suggesting their potential involvement in the biosynthetic pathways. plos.orgnih.govplos.orgplos.org Future research should aim to fully map the enzymatic steps involved in this compound biosynthesis and identify the genes and regulatory elements that control its production. This knowledge could pave the way for genetic or metabolic engineering approaches to enhance this compound yield in hop plants.
Strategies for Enhancing this compound Production and Stability
Given the potential bioactivity of this compound, developing strategies to enhance its production and improve its stability is an important area for future research. This compound is formed through the oxidation of beta-acids, which can occur during hop storage. semanticscholar.orgresearchgate.net Factors such as temperature and oxygen exposure influence the degradation of hop compounds and the formation of oxidation products. tandfonline.com Research into optimizing hop storage conditions can help control the formation and degradation of this compound. tandfonline.com Furthermore, exploring alternative production methods, such as controlled oxidation of beta-acids or biotechnological approaches using engineered microorganisms or cell cultures, could offer ways to produce this compound more efficiently and sustainably. mdpi.com Investigating methods to improve this compound's stability in extracts and formulations is also crucial for its potential application in various products.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis and characterization of Cohulupone?
- Methodological Answer :
- Begin with a systematic literature review to identify existing synthetic pathways and characterization protocols for structurally similar compounds. Use this to design controlled experiments with variables such as reaction temperature, catalysts, and solvent systems .
- For characterization, prioritize techniques like NMR (¹H, ¹³C), HPLC for purity validation, and mass spectrometry for molecular weight confirmation. Include negative controls (e.g., incomplete reactions) to validate reproducibility .
- Document all procedures in detail, including instrument calibration data and raw spectral outputs, to enable replication. Follow guidelines for reporting new compounds, such as providing purity thresholds (>95%) and crystallographic data if available .
Q. How can researchers ensure reproducibility in this compound-related studies?
- Methodological Answer :
- Adopt the FIER framework: F easible protocols (e.g., standardized reaction conditions), I ntegrity of data (raw datasets in supplementary materials), E xternal validation (collaborative inter-lab verification), and R obust statistical analysis (e.g., ANOVA for batch variability) .
- Use open-access platforms to share synthetic protocols and spectral data, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced Research Questions
Q. How should conflicting data on this compound’s pharmacological activity be analyzed?
- Methodological Answer :
- Conduct a systematic meta-analysis to evaluate sources of bias, such as variations in cell lines (e.g., HEK-293 vs. HeLa) or dosing regimens. Use tools like PRISMA flow diagrams to map included/excluded studies .
- Apply sensitivity analyses to isolate confounding variables (e.g., solvent effects in in vitro assays) .
- Compare results against computational models (e.g., molecular docking simulations) to identify mechanistic inconsistencies .
Q. What strategies validate this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Design accelerated stability studies using ICH guidelines (e.g., Q1A(R2)) with stressors like UV light, humidity, and thermal cycling. Monitor degradation via UPLC-MS and quantify impurities using peak integration .
- For real-time stability, employ kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life predictions. Publish raw degradation curves and model parameters in supplementary materials .
Q. How can interdisciplinary approaches enhance this compound’s mechanism-of-action studies?
- Methodological Answer :
- Integrate multi-omics datasets: Transcriptomics (RNA-seq for pathway enrichment), proteomics (SILAC labeling for target identification), and metabolomics (untargeted LC-MS for metabolic perturbations). Use bioinformatics tools like STRING or KEGG for network analysis .
- Validate hypotheses with CRISPR-Cas9 knockouts of candidate targets and functional assays (e.g., calcium flux measurements) .
Methodological Frameworks
- For Hypothesis Testing : Use PICO (Population: cell/animal models; Intervention: this compound dosage; Comparison: controls/analogues; Outcome: efficacy/toxicity) to structure research questions .
- For Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Tables for Reference
| Experimental Parameter | Recommended Protocol | Validation Metric |
|---|---|---|
| Synthetic Yield | Optimize via DoE (Design of Experiments) | ≥80% yield, HPLC purity >95% |
| In Vitro Bioactivity | Dose-response curves (IC₅₀/EC₅₀) | R² >0.9, triplicate replicates |
| Stability (Photolytic) | ICH Q1B guidelines, 1.2 million lux-hours | ≤5% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
